Cas no 1225845-77-1 (3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine)

3-(2-Methoxy-4,5-dimethylphenyl)propan-1-amine is a specialized aromatic amine compound featuring a methoxy and two methyl substituents on the phenyl ring, along with a three-carbon aliphatic amine chain. This structural configuration imparts unique reactivity and potential utility in organic synthesis, particularly in the development of pharmacologically active intermediates or fine chemicals. The presence of electron-donating groups (methoxy and methyl) enhances the aromatic ring's electron density, influencing its behavior in electrophilic substitution reactions. The propan-1-amine moiety offers versatility for further functionalization, such as amidation or reductive amination. Its well-defined structure makes it a valuable building block for research in medicinal chemistry and material science applications.
3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine structure
1225845-77-1 structure
商品名:3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine
CAS番号:1225845-77-1
MF:C12H19NO
メガワット:193.285363435745
CID:6608861
PubChem ID:82075870

3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine
    • EN300-1857439
    • 1225845-77-1
    • インチ: 1S/C12H19NO/c1-9-7-11(5-4-6-13)12(14-3)8-10(9)2/h7-8H,4-6,13H2,1-3H3
    • InChIKey: FBRKTVZNYZJMOB-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=C(C)C(C)=CC=1CCCN

計算された属性

  • せいみつぶんしりょう: 193.146664230g/mol
  • どういたいしつりょう: 193.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 35.2Ų

3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1857439-0.5g
3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine
1225845-77-1
0.5g
$877.0 2023-09-18
Enamine
EN300-1857439-5.0g
3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine
1225845-77-1
5g
$3147.0 2023-05-25
Enamine
EN300-1857439-0.1g
3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine
1225845-77-1
0.1g
$804.0 2023-09-18
Enamine
EN300-1857439-10g
3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine
1225845-77-1
10g
$3929.0 2023-09-18
Enamine
EN300-1857439-1g
3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine
1225845-77-1
1g
$914.0 2023-09-18
Enamine
EN300-1857439-1.0g
3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine
1225845-77-1
1g
$1086.0 2023-05-25
Enamine
EN300-1857439-0.25g
3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine
1225845-77-1
0.25g
$840.0 2023-09-18
Enamine
EN300-1857439-0.05g
3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine
1225845-77-1
0.05g
$768.0 2023-09-18
Enamine
EN300-1857439-5g
3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine
1225845-77-1
5g
$2650.0 2023-09-18
Enamine
EN300-1857439-2.5g
3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine
1225845-77-1
2.5g
$1791.0 2023-09-18

3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine 関連文献

3-(2-methoxy-4,5-dimethylphenyl)propan-1-amineに関する追加情報

Introduction to 3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine (CAS No: 1225845-77-1)

3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1225845-77-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines, characterized by its complex aromatic ring system and an amine functional group. The structural features of 3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine make it a promising candidate for further investigation in drug discovery and development, particularly in the quest for novel therapeutic agents.

The molecular structure of this compound consists of a phenyl ring substituted with a methoxy group at the 2-position and two methyl groups at the 4- and 5-positions, providing a unique scaffold for biological activity. The presence of the amine group at the propyl chain further enhances its potential as a pharmacophore. Such structural motifs are often explored in medicinal chemistry due to their ability to interact with biological targets in diverse ways, including binding to enzymes, receptors, and other cellular components.

In recent years, there has been a growing interest in aromatic amines as intermediates or lead compounds for various therapeutic applications. The 2-methoxy-4,5-dimethylphenyl moiety, in particular, has been studied for its potential role in modulating biological pathways associated with inflammation, neurodegeneration, and cancer. For instance, derivatives of this class have shown promise in preclinical studies as inhibitors of specific enzymes implicated in disease progression. The amine functionality not only contributes to the solubility and bioavailability of the compound but also allows for further chemical modification to optimize pharmacokinetic properties.

One of the most compelling aspects of 3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine is its versatility in synthetic chemistry. The aromatic ring system provides multiple sites for functionalization, enabling researchers to tailor the compound’s properties for specific biological targets. This flexibility has led to several innovative synthetic strategies being developed to access analogs with enhanced potency or selectivity. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in constructing the desired framework efficiently.

Current research endeavors are focused on leveraging computational methods to predict and validate the biological activity of 3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine and its derivatives. High-throughput virtual screening (HTVS) combined with molecular docking studies have identified several promising candidates for further experimental validation. These computational approaches not only accelerate the drug discovery process but also provide valuable insights into the molecular interactions that govern biological function. Such integrative strategies are essential for translating laboratory findings into viable therapeutic options.

The pharmacological profile of this compound is still under extensive investigation. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases and other enzymes relevant to metabolic disorders. Additionally, its structural similarity to known bioactive molecules makes it an attractive scaffold for structure-based drug design (SBDD). By understanding how this compound interacts with its target proteins at the atomic level, researchers can develop more refined analogs with improved pharmacological profiles.

From a synthetic chemistry perspective, 3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine represents an excellent model system for exploring new methodologies. The challenge lies in developing efficient synthetic routes that minimize side reactions and maximize yield while preserving the integrity of the delicate functional groups present in the molecule. Advances in catalytic systems and green chemistry principles have opened new avenues for achieving these goals without compromising environmental standards.

The future direction of research on 3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and computer scientists. As our understanding of complex biological systems grows, so does the need for innovative chemical tools to interrogate these pathways effectively. This compound exemplifies how careful molecular design can yield compounds with significant therapeutic potential.

In conclusion,3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine (CAS No: 1225845-77-1) is a structurally intriguing compound with broad applications in pharmaceutical research. Its unique combination of functional groups makes it a valuable tool for developing new drugs targeting various diseases. As synthetic methodologies continue to evolve and computational techniques become more sophisticated,this compound will undoubtedly play a pivotal role in advancing our understanding of biological processes and improving human health.

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